(S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE 2HCL

Description

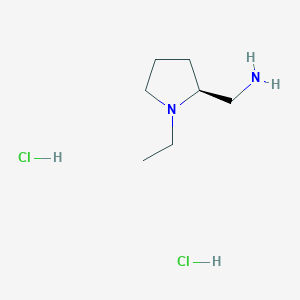

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S)-1-ethylpyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(9)6-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVFVGSTNGGXNM-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for S 2 Aminomethyl 1 Ethylpyrrolidine and Its Enantiomers

Stereoselective Synthesis Methodologies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (S)-2-(aminomethyl)-1-ethylpyrrolidine to ensure pharmacological efficacy. chemimpex.com Stereoselective synthesis aims to produce the desired enantiomer directly, minimizing the need for subsequent resolution steps.

Enantiocontrolled Approaches from Chiral Precursors

A common and effective strategy for synthesizing enantiomerically pure compounds is to start from a readily available chiral molecule, often referred to as a "chiral pool." For pyrrolidine (B122466) derivatives, natural amino acids like L-proline and its derivatives (e.g., 4-hydroxyproline) serve as excellent chiral precursors. nih.gov

The synthesis often begins with the reduction of L-proline to (S)-prolinol. nih.gov This intermediate can then undergo a series of transformations to introduce the aminomethyl group at the C-2 position and the ethyl group on the nitrogen atom. One documented pathway involves the chemical conversion of proline through multi-step reactions. google.com Another approach utilizes chiral 3,4-dihydro-2H-pyrroline N-oxides as versatile intermediates. The stereocontrolled addition of nucleophiles, such as trimethylsilyl (B98337) cyanide (TMSCN), to these chiral nitrones can effectively install the aminomethyl precursor with high diastereoselectivity. Subsequent chemical modifications can then yield the target compound. researchgate.net

Table 1: Chiral Precursors in Pyrrolidine Synthesis

| Chiral Precursor | Key Transformation | Resulting Intermediate |

|---|---|---|

| L-Proline | Reduction (e.g., with LiAlH₄) | (S)-Prolinol |

These methods leverage the inherent chirality of the starting material to direct the stereochemical outcome of the reaction sequence, providing a reliable route to the desired (S)-enantiomer. nih.gov

Asymmetric Henry Reaction Pathways

The Asymmetric Henry reaction, or nitroaldol reaction, is a powerful carbon-carbon bond-forming reaction that generates chiral β-nitro alcohols, which are versatile precursors to amino alcohols and other valuable compounds. nih.govmdpi.com This reaction can be adapted for the synthesis of the pyrrolidine core.

In this context, a suitable aldehyde precursor is reacted with a nitroalkane, such as nitromethane (B149229), in the presence of a chiral catalyst. beilstein-journals.orgbeilstein-journals.org Chiral copper(II) complexes have proven to be effective catalysts for this transformation. For instance, a complex derived from (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde can catalyze the Henry reaction, demonstrating the utility of the pyrrolidine scaffold itself in asymmetric catalysis. nih.gov

A potential pathway to (S)-2-(aminomethyl)-1-ethylpyrrolidine could involve the reaction of a protected 1-ethyl-2-pyrrolidine carboxaldehyde with nitromethane. The resulting β-nitro alcohol can then be reduced to the corresponding amino alcohol, which after further functional group manipulations, yields the final product. The key to this approach is the use of a highly enantioselective catalyst to control the stereochemistry at the newly formed chiral center. beilstein-journals.orgbeilstein-journals.org An industrial method described in a patent involves reacting 4-hydroxybutyraldehyde (B1207772) with ethylamine (B1201723) to form an N-ethylpyrrolidine intermediate, followed by a reaction with nitromethane and subsequent reduction. google.com

Enantiomeric Resolution Techniques

When a stereoselective synthesis is not employed, the target compound is often produced as a racemic mixture (an equal mixture of both enantiomers). Enantiomeric resolution is the process of separating these enantiomers.

Enzymatic Resolution Utilizing Lipases

Enzymatic kinetic resolution is a widely used technique that takes advantage of the high enantioselectivity of enzymes, particularly lipases. nih.gov Lipases can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture at a much faster rate than the other, allowing for their separation. mdpi.com

A patented process describes the resolution of racemic 2-(aminomethyl)-1-ethylpyrrolidine (B195583) via lipase-catalyzed amidation. google.com In this method, the racemic amine is reacted with an acyl donor, such as benzyl (B1604629) acetate (B1210297), in an organic solvent like acetonitrile. A lipase (B570770) selectively catalyzes the formation of the N-acetylated amide from the (R)-enantiomer, leaving the desired (S)-amine unreacted. The unreacted (S)-amine can then be easily separated from the formed amide. google.com

Table 2: Lipases Used in the Resolution of 2-(Aminomethyl)-1-ethylpyrrolidine google.com

| Lipase Source | Acyl Donor | Solvent | Outcome |

|---|---|---|---|

| Pseudomonas cepacia (PCL) | Benzyl Acetate | Acetonitrile | Residual (S)-amine with >99% enantiomeric excess (ee) |

| Pseudomonas fluorescens (PFL) | Benzyl Acetate | Acetonitrile | Residual (S)-amine with >99% ee |

This biocatalytic approach offers a green and efficient alternative to classical resolution methods, operating under mild conditions with high selectivity. nih.govresearchgate.net

Chiral Separation via Chromatographic Methods

Chiral chromatography is an essential analytical and preparative technique for separating enantiomers. mdpi.comgcms.cz High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. mdpi.com

For the analysis and separation of (S)-2-(aminomethyl)-1-ethylpyrrolidine and its enantiomer, several HPLC methods have been developed. One effective method involves pre-column derivatization of the amine with 4-nitrobenzoic acid. researchgate.net The resulting derivatives can be baseline separated on a Chiralcel OD-H column. researchgate.netresearchgate.net Another established method uses a CHIRALPAK ADH column for the separation. google.com These methods are crucial for determining the enantiomeric purity of the final product and for monitoring the progress of asymmetric syntheses and resolutions. researchgate.netnbinno.com

Table 3: HPLC Conditions for Enantiomeric Separation

| Method | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Pre-column derivatization with 4-nitrobenzoic acid | Chiralcel OD-H | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine (B128534) | UV (254 nm) | researchgate.net |

Industrial-Scale Preparation Methods

The transition from laboratory-scale synthesis to industrial production requires methods that are cost-effective, scalable, safe, and efficient. Several approaches for the large-scale preparation of (S)-2-(aminomethyl)-1-ethylpyrrolidine have been developed.

One patented industrial method starts with 4-hydroxybutyraldehyde as the substrate. google.com This compound undergoes a cyclization reaction with ethylamine to generate an ortho-substituted 1-ethylpyrrolidine (B1582981), which is then converted to the target product through a reduction reaction. The ortho-substituent can be a nitromethyl, cyano, or aldehyde group. google.com

Another described method involves the electrolytic reduction of 1-ethyl-2-nitromethylene pyrrolidine. google.comprepchem.com This electrochemical process is conducted under neutral to slightly basic conditions using a copper cathode. This method can produce 2-aminomethyl-1-ethylpyrrolidine in high yields (90-99%). google.com While not inherently stereoselective, this route produces the racemic mixture which can then be resolved on an industrial scale using techniques like the enzymatic resolution described previously.

The choice of an industrial route often involves a trade-off between a longer, multi-step stereoselective synthesis from an expensive chiral precursor and a shorter synthesis of a racemate followed by a highly efficient resolution step. google.com

Electrolytic Reduction of Pyrrolidine Derivatives

The synthesis of 2-aminomethyl-1-ethylpyrrolidine can be achieved through the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine. This electrochemical approach presents an alternative to traditional chemical reductions. The process is conducted under neutral to basic conditions, utilizing a copper cathode. google.com This method is noted for its high yield, reported to be over 90%, and is considered industrially advantageous due to the use of electrons and protons as the primary reactants, which minimizes chemical waste. google.com

The electrolytic apparatus typically consists of a glass beaker with a porous unglazed cylinder, which separates the anode and cathode chambers. prepchem.comgoogle.com A copper plate serves as the cathode, and a palladium or other suitable material can be used as the anode. prepchem.com The catholyte is often an aqueous solution, such as sodium carbonate, mixed with an organic solvent like methanol (B129727). prepchem.com The starting material, 1-ethyl-2-nitromethylenepyrrolidine, is added to the cathode chamber, and an electric current is applied to facilitate the reduction. prepchem.comgoogle.com The reaction is carried out at a controlled temperature, typically around 20-23°C, while stirring. prepchem.comgoogle.com In some procedures, carbon dioxide is passed through the catholyte solution during the electrolysis. prepchem.comgoogle.com

Upon completion of the electrolysis, the product, 2-aminomethyl-1-ethylpyrrolidine, is isolated from the catholyte solution. google.com This typically involves acidification of the solution, removal of the organic solvent under reduced pressure, and subsequent extraction and purification steps. google.com The final product is obtained as an oily substance. prepchem.comgoogle.com

Table 1: Electrolytic Reduction Conditions and Yields

| Starting Material | Cathode | Electrolyte | Solvent | Current | Temperature (°C) | Yield (%) | Reference |

| 1-ethyl-2-nitromethylenepyrrolidine | Copper | 2 N aq. Sodium Carbonate | Methanol | 1 A | 20-23 | 95 | prepchem.com |

| 1-ethyl-2-nitromethylenepyrrolidine | Copper | Saturated aq. Ammonium Sulfate | 30% Methanol | 1 A | 20-25 | 90 | google.com |

| 1-ethyl-2-nitromethylenepyrrolidine | Copper | Saturated aq. Sodium Carbonate | Methanol | 1 A | 20-23 | 99 | google.com |

It is important to note that while this method is effective for producing the racemic mixture of 2-aminomethyl-1-ethylpyrrolidine, the synthesis of the specific (S)-enantiomer would require a stereoselective approach or resolution of the racemic product.

Annulation and Subsequent Reduction Sequences

A strategy for the industrial preparation of (S)-1-ethyl-2-aminomethylpyrrolidine involves an annulation reaction followed by a reduction sequence. google.com This method utilizes 4-hydroxybutyraldehyde as a key starting material. google.com The core of this synthetic route is the formation of a substituted 1-ethylpyrrolidine ring through cyclization (annulation) with ethylamine. google.com

The substituent at the ortho position of the resulting 1-ethylpyrrolidine can be a nitromethyl, cyano, or aldehyde group. google.com This intermediate then undergoes a reduction reaction to yield the final target product, (S)-1-ethyl-2-aminomethylpyrrolidine. google.com The specific nature of the reduction step will depend on the ortho substituent. For instance, a nitromethyl group can be reduced to an aminomethyl group.

One patented industrial process describes the reaction of 4-hydroxybutyraldehyde with ethylamine to generate the 1-ethylpyrrolidine ring. google.com The subsequent steps to introduce the ortho substituent and perform the reduction are key to obtaining the desired chiral product. The patent suggests that the process can be designed to be high-yielding. google.com

Derivatization Strategies of the (S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE Core

The primary amino group of (S)-2-(aminomethyl)-1-ethylpyrrolidine serves as a versatile handle for various derivatization reactions, allowing for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and asymmetric catalysis. nih.govresearchgate.net

Synthesis of Benzenesulfonamide and Benzamide (B126) Derivatives

Benzenesulfonamide and benzamide derivatives of 2-(aminomethyl)-1-ethylpyrrolidine can be readily synthesized. researchgate.net The general procedure for preparing benzenesulfonamides involves reacting (rac)-2-(aminomethyl)-1-ethylpyrrolidine with an aryl sulfonyl chloride in the presence of a base, such as pyridine (B92270). researchgate.net The reaction is typically stirred at room temperature overnight. After the reaction is complete, the pyridine is removed under reduced pressure, and the desired product is purified using column chromatography. researchgate.net

Similarly, benzamide derivatives can be prepared through the reaction of 2-(aminomethyl)-1-ethylpyrrolidine with a substituted benzoic acid. nih.govnih.gov This amidation reaction can be facilitated by activating the carboxylic acid, for example, by converting it to an active ester. One method involves treating the substituted benzoic acid with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an intermediate, which is then reacted with the amine to yield the target benzamide. nih.gov

Table 2: Synthesis of Benzenesulfonamide and Benzamide Derivatives

| Derivative Type | Reagents | Solvent | Reaction Conditions | Purification | Reference |

| Benzenesulfonamide | (rac)-2-(aminomethyl)-1-ethylpyrrolidine, Aryl sulfonyl chloride, Pyridine | Pyridine | Room temperature, overnight | Column chromatography | researchgate.net |

| Benzamide | Substituted benzoic acid, NHS-TFA, Pyrrolidine derivative | THF | Room temperature | Recrystallization | nih.gov |

These derivatization strategies provide access to a library of compounds with varied electronic and steric properties, which can be valuable for structure-activity relationship studies.

Formation of Quinolizinone-Type Compounds

The (S)-2-(aminomethyl)-1-ethylpyrrolidine core can be incorporated into more complex heterocyclic systems, such as quinolizinone-type compounds. One synthetic approach involves the reaction of S(–)-2-(aminomethyl)-1-ethylpyrrolidine with a suitable ester precursor in a solvent like methanol. najah.edu For example, the synthesis of (S)-(1-ethylpyrrolidin-2-ylmethyl)-amide of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is achieved by reacting S(–)-2-(aminomethyl)-1-ethylpyrrolidine with the corresponding methyl ester in boiling methanol. najah.edu

The reaction mixture is typically heated at reflux for several hours. najah.edu After cooling, the product can be precipitated by the addition of cold water. najah.edu Further purification can be achieved using activated charcoal. najah.edu The final product can be isolated as the free base or as a hydrochloride salt, which is often more suitable for pharmacological studies. najah.edu It has been observed that in the amidation of alkyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with chiral primary amines, the stereochemical configuration of the amine is retained. najah.edu

Preparation of Amphiphilic Alpha-Hydrazido Acid Derivatives

Amphiphilic α-hydrazido acid derivatives can be synthesized, incorporating the pyrrolidine moiety. univpm.itnih.gov These molecules are designed to have both hydrophobic and hydrophilic regions. The synthesis of these derivatives can involve the coupling of an α-hydrazido acid with a lipophilic tail and a polar head group containing the (S)-2-(aminomethyl)-1-ethylpyrrolidine core.

The general synthetic strategy involves a multi-step process. A key step is the introduction of the hydrazine (B178648) functionality. univpm.it For instance, an aziridine-2-carboxylate (B8329488) can be ring-opened by the nucleophilic addition of t-butyl carbazate. univpm.it The resulting intermediate can then be further modified and coupled to other building blocks to construct the final amphiphilic molecule.

These syntheses often require careful control of reaction conditions and purification techniques to obtain the desired products with high purity. The modular nature of the synthesis allows for the variation of the different components of the amphiphilic structure, enabling the fine-tuning of its properties.

Applications of S 2 Aminomethyl 1 Ethylpyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

The primary application of (S)-2-(aminomethyl)-1-ethylpyrrolidine lies in the pharmaceutical industry, where it functions as a key chiral building block for various active pharmaceutical ingredients (APIs). guidechem.com Its inherent chirality is transferred to the final drug molecule, which is essential for the drug's efficacy and interaction with biological targets.

Precursors for Neuroleptic Agents (e.g., Levosulpiride, Remoxipride, Raclopride)

(S)-2-(aminomethyl)-1-ethylpyrrolidine is a well-established precursor for a class of neuroleptic agents known as substituted benzamides, which are primarily used for their antipsychotic properties. The levorotatory (S)-enantiomer is crucial for the pharmacological activity of these drugs.

Levosulpiride: This compound is the (S)-enantiomer of sulpiride (B1682569) and is synthesized using (S)-2-(aminomethyl)-1-ethylpyrrolidine as a key intermediate. chemimpex.comnih.govjigspharma.com Levosulpiride is an antipsychotic and prokinetic agent.

Remoxipride and Raclopride: The synthesis of the antipsychotic drugs Remoxipride and Raclopride also utilizes (S)-2-(aminomethyl)-1-ethylpyrrolidine. In the synthesis of these compounds, the chiral amine is reacted with a substituted benzoic acid derivative to form the final benzamide (B126) structure. For instance, radiolabelled [¹⁴C]remoxipride and [¹⁴C]raclopride have been synthesized for research purposes by reacting the corresponding acid chlorides with (S)-2-(aminomethyl)-1-ethylpyrrolidine.

A general reaction scheme for the synthesis of Remoxipride and Raclopride involves the coupling of a substituted benzoic acid with (S)-2-(aminomethyl)-1-ethylpyrrolidine. For example, in the synthesis of Raclopride, an acid chloride is reacted with (S)-(1-ethylpyrrolidin-2-yl)methanamine to yield the target molecule. biosynth.com

| Drug Name | Therapeutic Class | Role of (S)-2-(aminomethyl)-1-ethylpyrrolidine |

|---|---|---|

| Levosulpiride | Antipsychotic, Prokinetic | Key chiral building block |

| Remoxipride | Antipsychotic | Chiral amine precursor |

| Raclopride | Antipsychotic, PET imaging agent | Chiral amine precursor |

Role in Central Nervous System (CNS) Drug Scaffold Development

The pyrrolidine (B122466) ring is a privileged scaffold in CNS drug discovery. nih.govresearchgate.net Its three-dimensional, non-planar structure allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This can lead to compounds with higher potency and selectivity for their biological targets.

(S)-2-(aminomethyl)-1-ethylpyrrolidine provides a rigid and stereochemically defined scaffold that is valuable for developing CNS agents that target neurotransmitter receptors. nih.gov The specific spatial orientation of the substituents on the chiral pyrrolidine ring can significantly influence the binding affinity and activity of the resulting drug candidates. nih.gov The use of this building block allows for the synthesis of novel pyrrolidine-based analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. researchgate.netnih.gov

Synthesis of Diverse Bioactive Compounds (e.g., Antipsychotics, Antimalarials, Antivirals, Acetylcholinesterase Inhibitors)

Beyond the well-known antipsychotics, the pyrrolidine scaffold is integral to a wide range of bioactive compounds.

Antipsychotics: As detailed in section 3.1.1, this is a primary application.

Other Bioactive Compounds: Research has shown that enantiomers of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) can effectively block opioid receptors, indicating its potential in pain management research. monash.edunajah.edu

While the broader class of pyrrolidine derivatives has been investigated for antimalarial, antiviral, and acetylcholinesterase inhibitory activities, specific documented examples of (S)-2-(aminomethyl)-1-ethylpyrrolidine being directly used as a building block for the synthesis of compounds in these particular therapeutic areas are not prevalent in the reviewed scientific literature. nih.govnih.govnih.govresearchgate.netnih.gov For instance, various pyrrolidine derivatives have shown promise as neuraminidase inhibitors with potential antiviral activity against influenza. nih.gov Similarly, different substituted pyrrolidines have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. monash.eduresearchgate.netnih.gov In the realm of antimalarials, aryl pyrrolidine derivatives have been identified as a novel class of orally efficacious agents. nih.govresearchgate.net However, these examples utilize different pyrrolidine-containing scaffolds, not specifically originating from (S)-2-(aminomethyl)-1-ethylpyrrolidine.

Role in Agrochemical Synthesis

(S)-2-(aminomethyl)-1-ethylpyrrolidine is noted for its use as a building block in the synthesis of agrochemicals. nih.govresearchgate.net The introduction of chiral centers into agrochemicals can lead to products with higher efficacy and reduced environmental impact. nih.gov However, specific examples of commercial or developmental pesticides or herbicides synthesized directly from (S)-2-(aminomethyl)-1-ethylpyrrolidine are not extensively detailed in publicly available research.

Development of Fine Chemicals and Specialty Compounds

The utility of (S)-2-(aminomethyl)-1-ethylpyrrolidine extends to the synthesis of fine and specialty chemicals, where its chiral nature is highly valued.

Asymmetric Catalysis: It is used as a ligand in asymmetric catalysis, where it can help to control the stereochemical outcome of a chemical reaction, leading to high enantioselectivity. chemimpex.comresearchgate.net Chiral pyrrolidine derivatives are widely used as organocatalysts and as ligands for transition metals in various asymmetric transformations. researchgate.net

Coordination Chemistry: This compound has been shown to form coordination complexes with metals. For example, it can react with palladium to form a trans-bis[(S)-(-)-2-aminomethyl-1-ethylpyrrolidine-κ2N]palladium(II) dichloride complex, demonstrating its potential as a chiral ligand in coordination chemistry. monash.edu

| Application Area | Specific Role of (S)-2-(aminomethyl)-1-ethylpyrrolidine | Significance |

|---|---|---|

| Asymmetric Catalysis | Chiral Ligand | Enhances enantioselectivity in chemical reactions. |

| Coordination Chemistry | Ligand for Metal Complexes | Forms chiral metal complexes with potential catalytic or material applications. |

Mechanistic and Design Principles in Asymmetric Catalysis Employing S 2 Aminomethyl 1 Ethylpyrrolidine

Chiral Ligand Design and Synthesis

The efficacy of (S)-2-(aminomethyl)-1-ethylpyrrolidine as a catalytic precursor stems from its role as a versatile chiral building block. guidechem.com Synthetic strategies often begin with readily available chiral pool materials like (S)-proline. The core structure can be systematically modified to create a diverse range of catalysts, where substituents are altered to fine-tune steric and electronic properties for specific asymmetric transformations.

A key strategy in modern organocatalysis is the development of bifunctional catalysts, where two distinct functional groups work in concert to activate both the nucleophile and the electrophile in a reaction. The (S)-2-(aminomethyl)-1-ethylpyrrolidine framework is ideally suited for this purpose. Typically, the secondary amine of the pyrrolidine (B122466) ring activates a ketone or aldehyde substrate by forming a chiral enamine intermediate. The primary aminomethyl group is then functionalized to introduce a second catalytic moiety. mdpi.com

Common bifunctional designs include the integration of a hydrogen-bond donor group, such as a thiourea (B124793), sulfonamide, or thiohydantoin. nih.govunibo.it For example, novel pyrrolidine-based bifunctional organocatalysts have been synthesized incorporating a thiohydantoin or a 2-thioxotetrahydropyrimidin-4-one ring. unibo.it The synthesis of these catalysts often involves coupling the aminomethyl group of an N-protected pyrrolidine precursor (like (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate) with an appropriate isothiocyanate, followed by cyclization and deprotection steps. unibo.it In these catalysts, the pyrrolidine-derived enamine activates the nucleophile, while the NH groups of the thiourea or similar moiety activate the electrophile (e.g., a nitroolefin) through a network of hydrogen bonds, controlling the facial selectivity of the attack within a highly organized transition state. unibo.it

Catalysts derived from (S)-2-(aminomethyl)-1-ethylpyrrolidine have been successfully applied to a range of powerful asymmetric transformations, including Henry, Michael, and Aldol (B89426) reactions.

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. nih.gov Asymmetric catalysis of this reaction has been achieved using metal complexes incorporating ligands derived from chiral diamines. Research has shown that copper(II) complexes featuring ligands based on the (S)-2-aminomethylpyrrolidine scaffold can effectively catalyze the reaction between various aldehydes and nitromethane (B149229), yielding chiral nitroalcohols with high yields and good enantioselectivity. nih.gov

In a representative system, a catalyst formed from a derivative of (S)-2-aminomethylpyrrolidine and a copper(II) source demonstrated excellent activity. The performance of the catalyst is influenced by the electronic properties of the aldehyde substrate, with electron-withdrawing groups generally leading to high product yields. nih.gov

| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | o-Nitrobenzaldehyde | 96 | 73 |

| 2 | m-Nitrobenzaldehyde | 97 | 74 |

| 3 | p-Nitrobenzaldehyde | 85 | 75 |

| 4 | p-Chlorobenzaldehyde | 98 | 69 |

| 5 | p-Bromobenzaldehyde | 97 | 68 |

| 6 | Benzaldehyde | 88 | 65 |

| 7 | p-Methylbenzaldehyde | 80 | 58 |

| 8 | p-Methoxybenzaldehyde | 75 | 50 |

Table 1: Performance of a chiral Copper(II) catalyst based on a (S)-2-aminomethylpyrrolidine derivative in the asymmetric Henry reaction with nitromethane. Data sourced from research on related copper complexes. nih.gov

The tandem aza-Michael-Henry cascade reaction is a powerful synthetic tool for constructing complex nitrogen-containing heterocyclic molecules. This reaction has been a target for organocatalysis, with chiral amines being used to promote the sequence. For instance, an aza-Michael–Henry cascade reaction between 2-aminobenzaldehydes and β-nitrostyrenes has been developed to produce chiral 3-nitro-1,2-dihydroquinolines. nih.gov Research has demonstrated that chiral primary amine-based organocatalysts, particularly when immobilized on a solid support like SBA-15, can effectively drive this transformation. nih.gov An immobilized catalyst could be recovered and reused for multiple cycles without a significant loss in activity or enantioselectivity, highlighting the robustness of the catalytic system.

The versatility of the (S)-2-(aminomethyl)-1-ethylpyrrolidine scaffold is further demonstrated in its application to other key asymmetric reactions. Bifunctional organocatalysts derived from this core structure have been particularly effective in Michael additions. researchgate.netnih.gov

In these reactions, the catalyst's secondary amine forms an enamine with an aldehyde or ketone, which then adds to a nitroalkene. The co-catalytic group (e.g., thiourea) simultaneously activates the nitroalkene. For example, bifunctional C2-symmetric organocatalysts derived from (S)-2-aminomethylpyrrolidine have been successfully used to promote the asymmetric Michael addition of aliphatic aldehydes to nitroalkenes, yielding products with up to 82% enantiomeric excess. researchgate.net Similarly, new pyrrolidine-based catalysts have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee. nih.gov

| Reaction Type | Nucleophile | Electrophile | Catalyst Type | Max. Enantioselectivity (ee, %) |

| Michael Addition | Aliphatic Aldehydes | Nitroalkenes | Bifunctional C2-Symmetric | 82% researchgate.net |

| Michael Addition | Aldehydes | Nitroolefins | Substituted Pyrrolidine | 85% nih.gov |

| Michael Addition | Ketones | Nitroolefins | Pyrrolidine-Thiourea | 96% mdpi.com |

| Aldol Reaction | Ketones | Aromatic Aldehydes | Prolinamide-Thiourea | 81% nih.gov |

Table 2: Examples of other asymmetric organocatalytic transformations employing catalysts derived from the (S)-2-aminomethylpyrrolidine scaffold.

Ligand Applications in Asymmetric Reactions

Coordination Chemistry with Metal Centers

In addition to its role in organocatalysis, (S)-2-(aminomethyl)-1-ethylpyrrolidine and its derivatives are excellent chiral ligands for transition metals. The two nitrogen atoms can act as a bidentate chelate, binding to a metal center to form a stable, five-membered ring. This coordination creates a rigid and well-defined chiral environment around the metal, which can then function as a potent Lewis acid catalyst.

Copper(II) complexes are a prominent example of this coordination chemistry. Chiral copper(II) complexes formed with ligands derived from (S)-2-aminomethylpyrrolidine have been synthesized and characterized. nih.govpreprints.org In these complexes, the diamine ligand coordinates to the Cu(II) center, which then activates the substrate in catalytic reactions like the Henry reaction. The specific geometry of the metal-ligand complex is crucial for inducing high levels of enantioselectivity. nih.gov Beyond copper, chiral diamine ligands are widely used in asymmetric catalysis with a variety of metals, such as iridium for asymmetric transfer hydrogenation, demonstrating the broad applicability of this coordination motif. nih.govnih.govacs.org

Formation of Metal Complexes (e.g., Palladium Complexes)

(S)-2-(aminomethyl)-1-ethylpyrrolidine functions as a bidentate ligand, coordinating to metal centers through its primary and tertiary amine nitrogen atoms. This chelation is fundamental to its role in catalysis, leading to the formation of stable five-membered ring structures with the metal. In palladium-catalyzed reactions, this ligand can be introduced to a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), to generate the active chiral catalyst in situ.

The formation of these palladium complexes is a critical first step in many catalytic cycles. For instance, in asymmetric allylic amination, the ligand coordinates to the Pd(0) center, which then undergoes oxidative addition to an allylic substrate to form a π-allylpalladium(II) intermediate. The chiral ligand, now part of this intermediate, dictates the facial selectivity of the subsequent nucleophilic attack. Similarly, in palladium-catalyzed carboamination reactions, the ligand coordinates to the palladium center, facilitating the key steps of amine coordination and subsequent alkene insertion. nih.govnih.gov The stability conferred by the chelating diamine is crucial for maintaining the integrity of the catalytic species throughout the reaction sequence. mdpi.com

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

The precise three-dimensional structure of a metal-ligand complex is paramount to understanding its catalytic behavior and the origins of enantioselectivity. Single-crystal X-ray diffraction is the most powerful technique for elucidating the solid-state structure of these coordination compounds. This method provides definitive information on bond lengths, bond angles, coordination geometry, and the absolute configuration of the chiral centers within the complex.

While a specific crystal structure for a palladium complex of (S)-2-(aminomethyl)-1-ethylpyrrolidine is not detailed in the reviewed literature, analysis of analogous systems provides significant insight. For example, X-ray studies of palladium(II) complexes with other chelating ligands reveal crucial structural features. mdpi.commdpi.com These studies show that palladium in such complexes typically adopts a square planar geometry. The "bite angle" of the chelating ligand—the angle formed between the two donor atoms and the metal center (e.g., N-Pd-N)—is a critical parameter that influences both the stability and reactivity of the catalyst. acs.org This angle, along with the orientation of the ligand's substituents, creates a specific chiral pocket around the metal's active site, which is responsible for discriminating between the two enantiotopic faces of the incoming substrate.

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic data for a mononuclear palladium(II) complex featuring a different chelating nitrogen-based ligand.

| Parameter | Value |

|---|---|

| Compound | [Pd{2,3,4-(MeO)₃C₆HC(H)=NCy}{PPh₃}[Cl] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7712(2) |

| b (Å) | 6.8500(2) |

| c (Å) | 18.2136(6) |

| β (°) | 98.851(2) |

| Pd–N Bond Length (Å) | ~2.1 |

| Pd–C Bond Length (Å) | 2.027(5) |

Strategies for Enhancing Enantioselectivity and Reaction Efficiency

Achieving high enantioselectivity and reaction efficiency is the central goal in asymmetric catalysis. Several strategies are employed to optimize reactions utilizing ligands like (S)-2-(aminomethyl)-1-ethylpyrrolidine.

Ligand Modification: The structure of the chiral ligand is the primary determinant of enantioselectivity. Even subtle modifications to the ligand's backbone or substituents can have a profound impact on the stereochemical outcome. While (S)-2-(aminomethyl)-1-ethylpyrrolidine itself is a fixed structure, broader studies on related catalytic systems demonstrate that tuning the steric bulk and electronic properties of the ligand is a powerful strategy. For instance, in palladium-catalyzed cycloadditions, switching from phenyl-based to naphthyl-based phosphoramidite ligands can significantly boost enantiomeric excess (ee). nih.gov This principle highlights the importance of creating a well-defined and sterically demanding chiral environment around the metal center.

Optimization of Reaction Conditions: Reaction parameters play a crucial role in catalyst performance. Key variables include:

Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states that lead to the two enantiomers. nih.gov

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and substrates, as well as the stability of intermediates in the catalytic cycle.

Catalyst Loading: Reducing the amount of catalyst is desirable for practical and economic reasons. Optimization is required to find the lowest catalyst loading that maintains high conversion and selectivity within a reasonable timeframe. nih.gov

Additives: The presence of acids, bases, or other additives can influence the rate and selectivity of the reaction by affecting the activation of the catalyst or the nature of the reacting species. nih.gov

The following table summarizes results from a ligand screening in a palladium-catalyzed asymmetric carboamination, illustrating how ligand choice and reaction conditions directly impact yield and enantioselectivity.

| Entry | Ligand | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | (S)-BINAP | 110 | <10 | 10 |

| 2 | (S)-Phanephos | 110 | 24 | 10 |

| 3 | (R,R)-8 | 110 | 72 | 59 |

| 4 | (S,S)-9 | 110 | 81 | 66 |

| 5 | (R)-Siphos-PE | 110 | 85 | 75 |

| 6 | (R)-Siphos-PE | 90 | 78 | 82 |

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanism is essential for the rational design of more effective catalysts. For palladium-catalyzed reactions involving chiral diamine ligands, the catalytic cycle generally involves a series of well-defined steps where the ligand's stereochemistry influences the outcome.

A prominent example is the asymmetric carboamination to form pyrrolidines. The proposed mechanism often begins with the formation of a palladium(0) complex with the chiral ligand. This complex then reacts with an aryl or alkenyl halide through oxidative addition to form a palladium(II) species. The pendant amine of the substrate then coordinates to the palladium center, and a key syn-aminopalladation step occurs, where the alkene inserts into the palladium-nitrogen bond. nih.gov This intramolecular cyclization is often the enantiodiscriminating step. The chiral ligand creates a constrained environment that favors one of the two possible diastereomeric transition states for the cyclization, thereby establishing the stereochemistry of the newly formed carbon-carbon and carbon-nitrogen bonds. The cycle is completed by reductive elimination, which forms the final product and regenerates the palladium(0) catalyst. uwindsor.ca

In the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, the catalytic cycle is believed to proceed through a zwitterionic Pd-TMM intermediate. nih.gov The nucleophilic addition of this complex to the imine is the likely enantiodetermining step. The chiral ligands coordinated to the palladium are distal to the site of bond formation, which makes achieving high levels of stereocontrol challenging. However, the rigid backbone and specific orientation of ligands like (S)-2-(aminomethyl)-1-ethylpyrrolidine can effectively transmit stereochemical information to guide the approach of the electrophile, leading to the preferential formation of one enantiomer of the resulting pyrrolidine product. nih.govnih.gov

Analytical and Spectroscopic Characterization in Research of S 2 Aminomethyl 1 Ethylpyrrolidine and Its Derivatives

Determination of Enantiomeric Purity

The enantiomeric purity of (S)-2-(aminomethyl)-1-ethylpyrrolidine is a critical parameter, as the biological activity of chiral compounds is often enantiomer-dependent. High-Performance Liquid Chromatography (HPLC) is a primary technique for this assessment.

A highly effective method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involves pre-column derivatization followed by separation on a chiral stationary phase (CSP). researchgate.net This approach converts the enantiomers into diastereomers, which can then be separated by standard HPLC techniques.

A specific study details a method based on the pre-column derivatization of 2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid. researchgate.net The resulting diastereomers are then separated on a Chiralcel OD-H analytical column. researchgate.net The optimal conditions for this separation were determined to be a mobile phase of n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine (B128534) at a flow rate of 1.0 mL/min and a temperature of 25°C. researchgate.net Detection is performed using both UV at 254 nm and optical rotation (OR) detectors. researchgate.net This method has been validated for its precision, accuracy, linearity, and sensitivity, proving to be a robust technique for the quality control of bulk samples. researchgate.netunirioja.es

Other chiral derivatizing agents commonly used for amines include Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA), also known as Marfey's reagent, and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). acs.orgnih.gov These reagents react with the primary amine group of (S)-2-(aminomethyl)-1-ethylpyrrolidine to form diastereomeric derivatives that can be resolved on a standard reversed-phase HPLC column. acs.org

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | 4-Nitrobenzoic Acid | researchgate.net |

| Chiral Stationary Phase | Chiralcel OD-H | researchgate.net |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 25°C | researchgate.net |

| Detection | UV (254 nm) and Optical Rotation (OR) | researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of (S)-2-(aminomethyl)-1-ethylpyrrolidine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For (S)-2-(aminomethyl)-1-ethylpyrrolidine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different proton groups in the molecule. chemicalbook.com Key signals include those for the ethyl group protons, the pyrrolidine (B122466) ring protons, and the aminomethyl group protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

| Proton Group | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Ethyl Group (CH₃) | ~1.0-1.2 | |

| Ethyl Group (CH₂) | ~2.2-2.8 | |

| Pyrrolidine Ring Protons | ~1.5-3.0 | |

| Aminomethyl Group (CH₂) | ~2.5-3.2 | |

| Amino Group (NH₂) | Variable |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of pyrrolidine, the core structure of (S)-2-(aminomethyl)-1-ethylpyrrolidine, shows characteristic absorption bands for N-H and C-H stretching and bending vibrations. dtic.milchemicalbook.com

For (S)-2-(aminomethyl)-1-ethylpyrrolidine, the IR spectrum would be expected to show:

N-H stretching vibrations for the primary amine group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations for the alkyl groups (ethyl and pyrrolidine ring) in the region of 2850-3000 cm⁻¹.

N-H bending vibrations for the primary amine group around 1590-1650 cm⁻¹.

C-N stretching vibrations in the fingerprint region.

A documented FTIR spectrum for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is available in the PubChem database, which can be used as a reference. nih.gov

(S)-2-(aminomethyl)-1-ethylpyrrolidine and its derivatives can act as chiral ligands, forming complexes with metal ions. UV-Vis and EPR spectroscopy are particularly useful for characterizing these metal complexes.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the metal complex. libretexts.org The coordination of the ligand to the metal ion can lead to shifts in the absorption bands, providing insights into the geometry and electronic structure of the complex. spectroscopyonline.com For transition metal complexes, d-d transitions and charge-transfer bands are often observed. bath.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying metal complexes with unpaired electrons, such as those of copper(II). researchgate.netnih.gov The EPR spectrum can provide detailed information about the coordination environment of the metal ion, including the geometry of the complex and the nature of the coordinating atoms. researchgate.netethz.ch For Cu(II) complexes, the g-tensor and hyperfine coupling constants are key parameters obtained from the EPR spectrum that help to characterize the complex. mdpi.com

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For (S)-2-(aminomethyl)-1-ethylpyrrolidine, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.22 g/mol ). scbt.com The fragmentation pattern in electron ionization (EI) mass spectrometry for amines is often characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For pyrrolidine derivatives, fragmentation can also involve the loss of the side chain or ring opening. researchgate.net

| Parameter | Expected Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | scbt.com |

| Molecular Weight | 128.22 g/mol | scbt.com |

| Nominal Mass | 128 u | |

| Key Fragmentation Pathways | Alpha-cleavage, loss of ethyl group, loss of aminomethyl group | libretexts.orgresearchgate.net |

Computational Chemistry in Structural and Conformational Studies

Computational studies are pivotal in elucidating the three-dimensional arrangements of atoms in pyrrolidine derivatives and the energetic landscapes of their conformational changes. The pyrrolidine ring is known for its non-planar, puckered conformations, and the substituents on the ring can significantly influence its preferred geometry. nih.gov Computational approaches allow for a systematic exploration of these conformational possibilities, which is essential for understanding structure-activity relationships.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study various pyrrolidine derivatives to determine their optimized geometries, electronic properties, and spectroscopic features. nih.gov DFT calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

In studies of substituted pyrrolidines, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to locate the minimum energy conformers. researchgate.net These calculations can reveal the subtle energetic differences between various puckered forms of the pyrrolidine ring and the rotational orientations of the side chains. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and the sites susceptible to electrophilic or nucleophilic attack.

The following table summarizes typical data obtained from DFT calculations on pyrrolidine derivatives, illustrating the kind of information that can be derived for compounds like (S)-2-(aminomethyl)-1-ethylpyrrolidine.

| Parameter | Method/Basis Set | Calculated Value | Significance |

| Optimized Geometry | |||

| C-N Bond Length (ring) | B3LYP/6-311+G(d,p) | ~1.46 Å | Provides insight into ring strain and stability. |

| C-C Bond Length (ring) | B3LYP/6-311+G(d,p) | ~1.54 Å | Standard for saturated heterocyclic systems. |

| N-C-C-C Dihedral Angle | B3LYP/6-311+G(d,p) | Varies | Defines the puckering of the pyrrolidine ring (e.g., envelope or twist conformations). |

| Electronic Properties | |||

| HOMO Energy | B3LYP/6-31G | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | B3LYP/6-31G | 1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | B3LYP/6-31G* | 7.7 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | B3LYP/6-311G(d,p) | 2.1 D | Influences intermolecular interactions and solubility. acs.org |

Note: The data in this table are representative values from DFT studies on substituted pyrrolidines and are intended for illustrative purposes.

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and the influence of the solvent environment. mdpi.com

For derivatives of (S)-2-(aminomethyl)-1-ethylpyrrolidine, MD simulations can be used to explore the conformational landscape in a simulated physiological environment. nih.gov These simulations can reveal the flexibility of the pyrrolidine ring and its substituents, the stability of intramolecular hydrogen bonds, and the interactions with solvent molecules, such as water. rsc.org By tracking the root-mean-square deviation (RMSD) of the atomic positions over time, the stability of a particular conformation can be assessed.

MD simulations are particularly valuable in studying the interaction of these molecules with biological targets, such as proteins or nucleic acids. They can help predict the binding mode and estimate the binding free energy, providing crucial information for drug design and development. researchgate.net The following table presents typical parameters and findings from MD simulations of pyrrolidine-based compounds.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMm36, AMBER | Defines the potential energy function of the system. |

| Solvent Model | TIP3P water | Simulates an aqueous physiological environment. |

| Simulation Time | 30-100 ns | Allows for sufficient sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Key Findings | ||

| RMSD | ~2-3 Å | Indicates the stability of the molecule's conformation over time. |

| Intermolecular Hydrogen Bonds | 2-4 | Identifies key interactions with solvent or a biological target. |

| Binding Free Energy | -80 to -120 kJ/mol | Estimates the strength of the interaction with a target molecule. |

Note: The data in this table are representative values from MD simulation studies on pyrrolidine derivatives and are intended for illustrative purposes.

Future Directions and Emerging Research Avenues for S 2 Aminomethyl 1 Ethylpyrrolidine

Exploration of Novel Catalytic Systems and Methodologies

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, and chiral diamines like (S)-2-(aminomethyl)-1-ethylpyrrolidine are of tremendous interest as ligands for chiral catalysts. Future research will likely focus on incorporating this specific ligand into new metal complexes to drive asymmetric transformations with high efficiency and enantioselectivity.

One promising area is its use in iridium-catalyzed asymmetric transfer hydrogenation (ATH). nih.govnih.gov Polymeric chiral diamine ligands have demonstrated high efficiency and recyclability in the ATH of ketones, achieving excellent enantioselectivities (up to 99% ee). nih.govnih.gov The structure of (S)-2-(aminomethyl)-1-ethylpyrrolidine is well-suited for creating such polymeric ligands or discrete metal complexes that could offer unique reactivity and selectivity profiles.

Furthermore, its potential as a ligand in other asymmetric reactions is vast. Chiral vicinal diamines are central to a wide range of synthetic methods. Research could explore its application in reactions such as:

Asymmetric addition of organozinc reagents to aldehydes. researchgate.net

Asymmetric 1,4-conjugate Michael additions. researchgate.net

Asymmetric epoxidations. researchgate.net

Copper-catalyzed multicomponent asymmetric polymerizations to create chiral polymers with metal-coordination abilities. chinesechemsoc.org

The development of biomimetic catalysts that function in environmentally friendly solvents like water is another exciting frontier. researchgate.net The design of new chiral diamine catalysts inspired by natural systems could lead to highly efficient and selective transformations under green conditions. researchgate.net

| Catalytic Application | Potential Reaction | Key Advantages |

| Asymmetric Transfer Hydrogenation (ATH) | Reduction of functionalized ketones | High enantioselectivity, catalyst recyclability. nih.govnih.gov |

| Asymmetric C-C Bond Formation | Diethylzinc addition to aldehydes, Michael additions | High stereocontrol in forming new chiral centers. researchgate.net |

| Biomimetic Catalysis | Asymmetric additions in aqueous media | Environmentally friendly, balances synthetic and enzymatic approaches. researchgate.net |

| Asymmetric Polymerization | Synthesis of chiral poly-triazolyl-methanamines | Creation of polymers with well-defined chiral structures. chinesechemsoc.org |

Advanced Applications in Molecular Design for Bioactive Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govnbinno.comwikipedia.org Its three-dimensional structure allows for effective exploration of pharmacophore space, which is crucial for the clinical success of new bioactive molecules. nih.govnih.gov (S)-2-(Aminomethyl)-1-ethylpyrrolidine represents a valuable chiral building block for the synthesis of novel, complex drug candidates. guidechem.comnbinno.com

Future research will focus on using this compound to create derivatives with specific biological activities. The stereochemistry of the pyrrolidine ring is critical, as different stereoisomers can exhibit vastly different biological profiles due to their binding modes with enantioselective proteins. nih.govnih.gov The incorporation of the (S)-2-(aminomethyl)-1-ethylpyrrolidine moiety can significantly influence a drug's efficacy, metabolic stability, and bioavailability. nbinno.com

The versatility of the pyrrolidine scaffold has been demonstrated in its application across various therapeutic areas, including:

Anticancer and antibacterial agents. nih.gov

Central nervous system disorders. nih.govwikipedia.org

Antidiabetic and anti-inflammatory drugs. nih.govresearchgate.net

Antiviral compounds, particularly as inhibitors of hepatitis C virus enzyme serine protease NS3. mdpi.compharmablock.com

The development of new synthetic methodologies, such as 1,3-dipolar cycloadditions, allows for the construction of diverse pyrrolidine-containing molecules. nih.gov This enables the creation of libraries of compounds for screening against various biological targets.

Integration into Sustainable and Green Chemistry Processes

The principles of green chemistry are increasingly guiding synthetic strategies, and the use of biocatalysis and environmentally benign solvents is a key aspect of this shift. Research into (S)-2-(aminomethyl)-1-ethylpyrrolidine is poised to integrate into these sustainable practices.

Biocatalysis offers a powerful platform for constructing chiral pyrrolidines under mild conditions. nih.govcaltech.edu Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze the intramolecular C(sp3)-H amination of organic azides to form pyrrolidine derivatives with good enantioselectivity. nih.govescholarship.orgacs.org Such enzymatic platforms could be adapted for the synthesis or modification of (S)-2-(aminomethyl)-1-ethylpyrrolidine or its derivatives, providing a sustainable alternative to traditional chemical methods. nih.gov

Furthermore, the development of catalysts that are effective in green solvents, such as water, is a major goal. researchgate.net Chiral diamine-based catalysts have shown promise for asymmetric reactions in aqueous media, aligning with the goals of sustainable chemistry. researchgate.net

Another avenue is the use of metabolic engineering to create self-sufficient fermentation processes for the synthesis of chiral amines. nih.gov While complex, this approach could offer a highly sustainable route to producing compounds like (S)-2-(aminomethyl)-1-ethylpyrrolidine from inexpensive and readily available starting materials. nih.gov

| Green Chemistry Approach | Specific Application | Potential Benefits |

| Biocatalysis | Enzymatic synthesis of pyrrolidine derivatives | Mild reaction conditions, high stereoselectivity, reduced waste. nih.govescholarship.orgrsc.org |

| Green Solvents | Asymmetric catalysis in water | Reduced environmental impact, improved safety. researchgate.net |

| Synthetic Fermentation | Biosynthesis of chiral amines | Use of renewable feedstocks, potential for self-sufficient processes. nih.gov |

Research in Novel Materials and Polymer Science

The unique chiral structure of (S)-2-(aminomethyl)-1-ethylpyrrolidine makes it an intriguing monomer for the synthesis of novel polymers and materials. cmu.edu Chiral polymers have attracted significant attention for their potential applications in asymmetric catalysis, chiral separation, and the development of chiroptical materials. rsc.org

The advantages of using chiral monomers in polymerization include:

Orientational Specificity : Chiral monomers can bond to a template in a single orientation, which can prevent inhibition of polymerization. nih.gov

Defined Helicity : The chirality of the monomer can direct the formation of a polymer with a predominant helicity. rsc.org

These chiral polymers could find applications as stationary phases in chromatography for chiral separations or as novel catalysts themselves. rsc.org Pyrrolidone-based materials have already found use in various pharmaceutical and biomedical applications, indicating the potential for new materials derived from this scaffold. sci-hub.se

Applications in Biochemical Assays and Enzyme Activity Studies

Pyrrolidine derivatives are known to exhibit a wide range of enzyme inhibitory activities. frontiersin.org The specific structure of (S)-2-(aminomethyl)-1-ethylpyrrolidine makes it a candidate for the development of potent and selective inhibitors for various enzymes.

Research in this area could focus on screening this compound and its derivatives against enzymes implicated in disease, such as:

Pancreatic Lipase (B570770) : Pyrrolidine derivatives have shown potential as inhibitors of this enzyme, which is a target for anti-obesity drugs. mdpi.com

Autotaxin (ATX) : This enzyme is involved in pathological inflammatory conditions, and novel pyrrolidine derivatives have been synthesized as potent ATX inhibitors. nih.gov

α-Glucosidase and DPP-IV : These enzymes are targets for antidiabetic therapies, and various pyrrolidine derivatives have been investigated as inhibitors. researchgate.netfrontiersin.org

α-L-Rhamnosidase : Pyrrolidine-based scaffolds have been used to develop selective inhibitors for this enzyme. nih.gov

The development of these inhibitors often involves understanding the structure-activity relationship (SAR), where the stereochemistry and substitution pattern of the pyrrolidine ring are critical for potent and selective binding to the enzyme's active site. frontiersin.orgmdpi.com (S)-2-(aminomethyl)-1-ethylpyrrolidine can serve as a core scaffold from which libraries of potential inhibitors can be built and tested. nih.gov

Development of Chemical Libraries via Advanced Synthetic Methodologies

The creation of diverse chemical libraries is essential for modern drug discovery. researchgate.net Advanced synthetic methodologies, including combinatorial chemistry and automated synthesis, can be applied to the (S)-2-(aminomethyl)-1-ethylpyrrolidine scaffold to rapidly generate a large number of derivatives for biological screening. nih.govrsc.org

Combinatorial approaches allow for the systematic modification of the core scaffold, enabling the exploration of a vast chemical space to identify new bioactive compounds. nih.gov For example, a library of mercaptoacyl pyrrolidines was successfully prepared and screened for angiotensin-converting enzyme (ACE) inhibitory activity. researchgate.net Similarly, libraries based on (S)-2-(aminomethyl)-1-ethylpyrrolidine could be synthesized and tested against a wide range of biological targets. The development of continuous flow protocols offers a rapid, efficient, and scalable method for producing libraries of chiral α-substituted pyrrolidines. rsc.org

Q & A

Q. What are the optimal synthetic routes for (S)-2-(aminomethyl)-1-ethylpyrrolidine 2HCl, and how is enantiomeric purity ensured?

- Methodological Answer: The synthesis typically involves chiral resolution using tartaric acid derivatives or asymmetric catalysis to enforce the (S)-configuration. Purification via recrystallization in ethanol/water mixtures improves enantiomeric purity. Chiral HPLC (e.g., Chiralpak AD-H column, 90:10 n-hexane:isopropanol mobile phase) confirms >98% enantiomeric excess . Kinetic studies of racemization under varying pH and temperature conditions are critical to validate stability during synthesis .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer: High-resolution ¹H/¹³C NMR in D₂O or DMSO-d₆ resolves the pyrrolidine ring protons (δ 1.2–3.5 ppm) and aminomethyl groups (δ 2.8–3.1 ppm). Coupling constants (e.g., J = 9–12 Hz for axial-equatorial protons) confirm stereochemistry. Mass spectrometry (ESI-MS) with m/z 173.1 [M+H]⁺ and isotopic chlorine patterns (due to 2HCl) further validate the structure .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer: The 2HCl salt enhances aqueous solubility (e.g., ~50 mg/mL in pH 4.0 acetate buffer) but may destabilize under alkaline conditions. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring reveal <5% decomposition at pH 5–6. Buffered solutions (pH 6.0–6.5) are optimal for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported neuroprotective efficacy across in vitro vs. in vivo models?

- Methodological Answer: Discrepancies often arise from differential blood-brain barrier (BBB) penetration. In vitro BBB models (e.g., MDCK-MDR1 monolayers) assess permeability (Papp < 5 × 10⁻⁶ cm/s indicates poor penetration). Pharmacokinetic studies in rodents (plasma/brain ratio <0.1 at 2h post-dose) validate limited bioavailability, necessitating prodrug strategies or nanoparticle encapsulation .

Q. How can impurity profiling be optimized for this compound under ICH guidelines?

- Methodological Answer: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities like ethylpyrrolidine side-products (retention time ~8.2 min) and des-aminomethyl analogs. LC-MS/MS identifies degradation products, while ICP-MS quantifies residual metal catalysts (e.g., Pd < 10 ppm) .

Q. What experimental designs validate stereospecific interactions with biological targets (e.g., sigma receptors)?

- Methodological Answer: Competitive binding assays (³H-DTG radioligand, Kd = 12 nM) compare (S)- and (R)-enantiomers. Molecular dynamics simulations (AMBER force field) reveal hydrogen bonding between the aminomethyl group and Glu172 residue in the sigma-1 receptor pocket, explaining the (S)-enantiomer’s 10-fold higher affinity .

Key Notes

- Contradictions in neuroprotective data require integration of BBB penetration assays and in vivo PK/PD studies .

- Impurity thresholds must align with ICH Q3A/B guidelines, emphasizing LC-MS/MS for trace analysis .

- Stereochemical integrity is critical for receptor binding; chiral HPLC and NOESY NMR are non-negotiable for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.